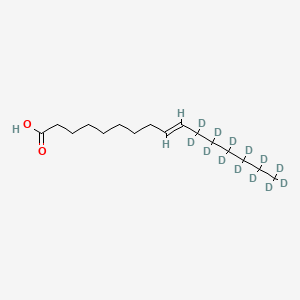

Palmitelaidic acid-d13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H30O2 |

|---|---|

Molecular Weight |

267.49 g/mol |

IUPAC Name |

(E)-11,11,12,12,13,13,14,14,15,15,16,16,16-tridecadeuteriohexadec-9-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+/i1D3,2D2,3D2,4D2,5D2,6D2 |

InChI Key |

SECPZKHBENQXJG-BWLIMJNUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of Deuterium-Labeled Palmitelaidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of deuterium-labeled Palmitelaidic acid. This isotopically labeled fatty acid is a critical tool for researchers studying lipid metabolism, cellular signaling, and the metabolic fate of dietary trans fatty acids. The inclusion of deuterium atoms allows for sensitive and specific tracing in various biological systems using mass spectrometry-based techniques.

Introduction to Palmitelaidic Acid and Isotopic Labeling

Palmitelaidic acid ((9E)-hexadec-9-enoic acid) is the trans isomer of palmitoleic acid.[1] While its cis-isomer is associated with some beneficial metabolic effects, palmitelaidic acid, as a trans fatty acid, is often linked to adverse health outcomes.[1] Deuterium labeling of palmitelaidic acid provides a powerful method to investigate its absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental chemical properties. The heavier isotope allows for its differentiation from endogenous, unlabeled fatty acids.[2][3]

Synthetic Strategy: A Multi-Step Approach

The synthesis of deuterium-labeled Palmitelaidic acid can be achieved through a convergent strategy involving the preparation of two key deuterated fragments followed by a Wittig reaction to form the trans-double bond, and subsequent deprotection.

Diagram of the Synthetic Workflow

References

- 1. Palmitelaidic Acid | Rupa Health [rupahealth.com]

- 2. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Palmitelaidic acid-d13

An In-depth Examination of the Physical, Chemical, and Analytical Aspects of a Key Deuterated Internal Standard for Lipidomic Research

Introduction

Palmitelaidic acid-d13 is a deuterated form of palmitelaidic acid, a trans-monounsaturated fatty acid. In the fields of lipidomics, metabolic research, and drug development, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification of endogenous molecules by mass spectrometry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and a summary of the known biological context of its non-deuterated counterpart.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its proper handling, storage, and application in experimental settings. These properties, along with those of its non-deuterated analog for comparison, are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value |

| Chemical Name | (9E)-hexadecenoic-11,11,12,12,13,13,14,14,15,15,16,16,16-d13 acid |

| Synonyms | C16:1(9E)-d13, 9-trans-Hexadecenoic Acid-d13, FA 16:1-d13 |

| CAS Number | 2692623-91-7[1] |

| Molecular Formula | C₁₆H₁₇D₁₃O₂[1] |

| Molecular Weight | 267.5 g/mol [1] |

| Isotopic Purity | ≥99% deuterated forms (d1-d13)[1] |

| Storage Temperature | -20°C[1] |

| Stability | ≥ 2 years at -20°C[1] |

Table 2: Physical Properties of this compound and Palmitelaidic Acid

| Property | This compound | Palmitelaidic Acid (non-deuterated) |

| Physical State | Liquid | Solid |

| Solubility | A solution in ethanol. Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (>50 mg/ml)[1] | Soluble in DMSO (Slightly), Methanol (Sparingly) |

| Boiling Point | Not available | 374.4°C (estimate) |

| Melting Point | Not available | Not available |

| Refractive Index | Not available | 1.4501 (589.3 nm 40℃) |

Experimental Protocols: Quantification of Palmitelaidic Acid

This compound is primarily utilized as an internal standard for the precise quantification of palmitelaidic acid in biological samples using mass spectrometry. The following are detailed methodologies for its application in both GC-MS and LC-MS.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the extraction, derivatization, and analysis of palmitelaidic acid from biological samples.

1. Sample Preparation and Lipid Extraction:

-

To a known quantity of the biological sample (e.g., 100 µL of plasma, 10 mg of homogenized tissue, or 1x10⁶ cells), add a precise amount of this compound solution in ethanol. The amount of the internal standard should be optimized based on the expected concentration of the analyte in the sample.

-

Perform lipid extraction using a modified Folch method. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds to induce phase separation.

-

Centrifuge the sample at 2000 x g for 5 minutes.

-

Carefully collect the lower organic phase, which contains the lipids, into a clean glass tube.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.

-

To the dried lipid extract, add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.

-

Tightly cap the tube and heat at 60-100°C for 30-60 minutes to facilitate the conversion of fatty acids to their more volatile FAMEs.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 0.5 mL of water, and vortex for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 2000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column for FAMEs analysis (e.g., a DB-23 or similar polar column).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for both palmitelaidic acid methyl ester and this compound methyl ester.

-

Data Analysis: The concentration of palmitelaidic acid is determined by creating a calibration curve using known concentrations of a palmitelaidic acid standard and a constant concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration.

-

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a method for the analysis of free fatty acids without the need for derivatization.

1. Sample Preparation and Lipid Extraction:

-

Follow the same lipid extraction procedure as described in the GC-MS protocol (Step 1).

2. LC-MS/MS Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column suitable for lipid analysis.

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

-

Gradient: A suitable gradient to separate fatty acids.

-

Flow Rate: A typical analytical flow rate for the column used.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor-to-product ion transitions for both palmitelaidic acid and this compound should be optimized.

-

Data Analysis: Similar to the GC-MS method, quantification is achieved by using a calibration curve and the ratio of the analyte peak area to the internal standard peak area.

-

Biological Context and Signaling Pathways of Palmitelaidic Acid

While this compound serves as an analytical tool, understanding the biological roles of its non-deuterated counterpart is essential for interpreting the significance of its quantification. Palmitelaidic acid is a trans fatty acid found in dairy products and partially hydrogenated oils. Research on related fatty acids, such as the saturated fatty acid palmitic acid, has shed light on their impact on cellular signaling, particularly in endothelial cells.

Elevated levels of certain fatty acids can contribute to endothelial dysfunction, a key event in the pathogenesis of cardiovascular diseases. The non-deuterated form of Palmitelaidic acid has been shown to decrease nitric oxide (NO) production and levels of soluble E-selectin in human aortic endothelial cells.[1] The signaling pathways involved are complex and can be influenced by the specific fatty acid. For instance, palmitic acid has been shown to induce an inflammatory response in endothelial cells through a Toll-like receptor 4 (TLR4)-mediated pathway, leading to the activation of NF-κB and the production of pro-inflammatory cytokines. This process can involve the generation of reactive oxygen species (ROS) by NADPH oxidase.

References

Palmitelaidic Acid-d13: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals

This technical guide provides an in-depth overview of Palmitelaidic acid-d13, a deuterated derivative of palmitelaidic acid. This document outlines its chemical properties, applications as an internal standard in quantitative analysis, and the biological context of its non-deuterated analog, with a focus on relevant signaling pathways and experimental methodologies.

Core Chemical and Physical Data

This compound is the deuterium-labeled form of palmitelaidic acid, the trans-isomer of palmitoleic acid. Its isotopic labeling makes it an invaluable tool for mass spectrometry-based quantification.

| Property | Value |

| CAS Number | 2692623-91-7[1][2] |

| Molecular Formula | C₁₆H₁₇D₁₃O₂[1][2] |

| Molecular Weight | 267.5 g/mol [1][3] |

| Synonyms | C16:1(9E)-d13, 9-trans-Hexadecenoic Acid-d13, FA 16:1-d13[1] |

| Purity | Typically ≥98-99% deuterated forms[1][2] |

| Physical State | Liquid or solution in ethanol[1][2] |

Applications in Quantitative Analysis

This compound serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart, palmitelaidic acid, in various biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The principle of stable isotope dilution mass spectrometry relies on the addition of a known amount of the deuterated standard to a sample at the beginning of the preparation process.[2] Because the deuterated standard is chemically identical to the analyte, it accounts for sample loss during extraction, derivatization, and analysis, thereby improving the accuracy and precision of the measurement.[2][3]

General Experimental Protocol for Fatty Acid Quantification using a Deuterated Internal Standard

The following protocol outlines a general workflow for the quantification of fatty acids in biological samples such as plasma, tissues, or cell cultures.

1. Sample Preparation and Lipid Extraction:

- Homogenize the biological sample (e.g., plasma, tissue) in a suitable buffer.[2]

- Add a known quantity of this compound (and other relevant deuterated standards) to the homogenate.[2][4]

- Perform lipid extraction using a solvent system, such as a chloroform:methanol mixture.[1] Centrifuge to separate the phases and collect the organic layer containing the lipids.[1]

2. Saponification:

- Dry the lipid extract under a stream of nitrogen.

- Reconstitute the extract in a methanolic potassium hydroxide (KOH) solution and incubate to hydrolyze ester bonds, releasing free fatty acids.[2]

3. Derivatization:

- Neutralize the solution with an acid (e.g., hydrochloric acid) and extract the free fatty acids with a nonpolar solvent like hexane.[2]

- Evaporate the solvent.

- To enhance volatility for GC-MS or improve ionization for LC-MS, derivatize the fatty acids. Common methods include:

- For GC-MS: Conversion to fatty acid methyl esters (FAMEs) using reagents like boron trifluoride (BF3) in methanol.[1]

- For LC-MS: Esterification with reagents like 2-picolylamine.[2]

4. Instrumental Analysis (LC-MS/MS):

- Chromatography: Separate the derivatized fatty acids using a reverse-phase C18 column.[2]

- Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the endogenous fatty acid and the deuterated internal standard.[2]

5. Quantification:

Construct a calibration curve using known concentrations of unlabeled fatty acid standards and a constant concentration of the deuterated internal standard.

Determine the concentration of the endogenous fatty acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1][2]

Workflow for fatty acid quantification using a deuterated standard. Biological Context and Associated Signaling Pathways

Palmitelaidic acid is the trans isomer of palmitoleic acid, an omega-7 monounsaturated fatty acid. It is found in dairy products and partially hydrogenated vegetable oils. Research into the biological effects of fatty acids often focuses on their roles in inflammation, metabolic regulation, and cardiovascular health. While specific research on Palmitelaidic acid is less abundant than for its cis isomer or for saturated fatty acids like palmitic acid, its relationship to these compounds provides a basis for understanding its potential biological activities.

Endothelial Inflammation and Nitric Oxide Signaling

Elevated levels of certain free fatty acids are associated with endothelial dysfunction, a key event in the development of atherosclerosis. This dysfunction is often characterized by an inflammatory response and impaired nitric oxide (NO) production. Palmitic acid, the saturated analog, has been shown to induce inflammatory responses in endothelial cells, in part through the activation of the NF-κB signaling pathway.

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm. Pro-inflammatory stimuli can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., IL-6, IL-8) and adhesion molecules (e.g., ICAM-1). Palmitoleic acid, in contrast, has demonstrated anti-inflammatory effects by downregulating the expression of these genes and inhibiting NF-κB.

Nitric oxide is a critical signaling molecule in the vasculature, primarily produced by endothelial nitric oxide synthase (eNOS). NO promotes vasodilation and has anti-inflammatory and anti-thrombotic properties. Some studies have shown that palmitic acid can affect NOS activity.[5] For instance, palmitate has been observed to increase the expression of both eNOS and inducible nitric oxide synthase (iNOS) in cardiomyocytes.[5] The net effect on endothelial health depends on the balance of NO production and oxidative stress.

Metabolic Signaling Pathways

Fatty acids are also key regulators of metabolic pathways, particularly insulin signaling. Palmitic acid has been shown to induce insulin resistance by interfering with the PI3K/Akt signaling pathway, a central cascade in glucose metabolism and cell survival.[6] In contrast, palmitoleic acid has been described as a "lipokine"—a lipid hormone—that can improve insulin sensitivity in muscle and liver.[7] It is thought to exert some of its beneficial effects through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[7]

Conclusion

This compound is an essential tool for researchers in lipidomics, metabolic disease, and drug development. Its utility as an internal standard enables precise and accurate quantification of palmitelaidic acid, facilitating studies into the roles of trans fatty acids in biological systems. Understanding the broader context of fatty acid signaling, particularly in inflammation and metabolism, is crucial for interpreting these quantitative results and advancing our knowledge of diet-related diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. lipidmaps.org [lipidmaps.org]

- 5. Palmitate increases nitric oxide synthase activity that is involved in palmitate-induced cell death in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer [mdpi.com]

The Biological Significance of Trans-Palmitoleic Acid: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Trans-palmitoleic acid (TPA), a naturally occurring monounsaturated fatty acid found predominantly in dairy products and ruminant fats, has emerged as a molecule of significant interest in metabolic research. Epidemiological and preclinical studies have linked circulating TPA levels to a favorable metabolic profile, including improved insulin sensitivity, a healthier lipid profile, and a reduced risk of type 2 diabetes. This technical guide provides an in-depth overview of the biological significance of TPA, focusing on its mechanisms of action, quantitative effects on key metabolic and inflammatory biomarkers, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of trans-palmitoleic acid.

Introduction

Trans-palmitoleic acid (TPA), or trans-16:1n-7, is a positional and geometric isomer of the more commonly known cis-palmitoleic acid. Unlike industrially produced trans fats, which have been linked to adverse cardiovascular outcomes, TPA is a naturally occurring trans fatty acid produced by ruminant animals.[1] Its primary dietary sources are full-fat dairy products and the meat of ruminants.[1] Circulating levels of TPA are considered a reliable biomarker for the consumption of these foods.[2]

Emerging evidence suggests that TPA may act as a signaling molecule with beneficial effects on metabolic health.[3] This has led to a growing interest in its potential as a nutraceutical or a lead compound for the development of novel therapeutics for metabolic disorders. This guide will synthesize the current scientific knowledge on TPA, with a focus on its molecular mechanisms and the experimental approaches used to elucidate its biological functions.

Quantitative Effects on Metabolic and Inflammatory Biomarkers

Observational studies, most notably the Cardiovascular Health Study, have demonstrated a strong association between higher circulating levels of TPA and a more favorable metabolic profile.[2][4][5] The key quantitative findings from this and other relevant studies are summarized in the tables below.

Table 1: Association of Circulating Trans-Palmitoleic Acid with Metabolic Risk Factors

| Metabolic Marker | Association with Higher TPA Levels | Quantitative Effect (across quintiles) | p-value | Citation(s) |

| Lipid Profile | ||||

| Triglycerides | Lower | -19.0% | <0.001 | [2][4] |

| HDL Cholesterol | Higher | +1.9% | 0.043 | [2][4] |

| Total Cholesterol:HDL Ratio | Lower | -4.7% | <0.001 | [2][4] |

| Inflammation | ||||

| C-Reactive Protein (CRP) | Lower | -13.8% | 0.050 | [2][4] |

| Insulin Sensitivity | ||||

| Insulin Resistance (HOMA-IR) | Lower | -16.7% | <0.001 | [2][4] |

| Fasting Insulin | Lower | -13.3% | <0.001 | [2] |

| Adiposity | ||||

| Body Mass Index (BMI) | Slightly Lower | -1.8% | 0.058 | [2][4] |

| Waist Circumference | Slightly Lower | -1.8% | 0.009 | [2][4] |

Table 2: Association of Circulating Trans-Palmitoleic Acid with Incident Type 2 Diabetes

| Quintile of TPA Levels | Hazard Ratio (95% CI) vs. Quintile 1 | p-value for trend | Citation(s) |

| Quintile 4 | 0.41 (0.27–0.64) | <0.001 | [2][4] |

| Quintile 5 | 0.38 (0.24–0.62) | <0.001 | [2][4] |

Molecular Mechanisms of Action

The beneficial metabolic effects of TPA are attributed to its ability to modulate several key signaling pathways. The primary mechanisms identified to date involve the activation of G protein-coupled receptors (GPCRs), Peroxisome Proliferator-Activated Receptor Alpha (PPARα), and Sirtuin 1 (SIRT1).

G Protein-Coupled Receptor (GPCR) Signaling

TPA has been shown to act as a ligand for several GPCRs, including GPR40, GPR55, GPR119, and GPR120, which are expressed in pancreatic β-cells and other metabolically active tissues.[6][7] Activation of these receptors by TPA can stimulate glucose-stimulated insulin secretion (GSIS).[6][8]

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

In hepatocytes, TPA has been shown to activate PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[9] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, thereby promoting the breakdown of fats and reducing lipid accumulation.[9]

Sirtuin 1 (SIRT1) Activation

TPA has also been demonstrated to increase the expression and activity of SIRT1, a NAD+-dependent deacetylase that is a key regulator of cellular metabolism and stress responses.[9] By activating SIRT1, TPA can influence a variety of downstream targets to improve metabolic function.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of TPA's biological effects.

In Vitro Studies with HepG2 and HEK293T Cells

These protocols are based on studies investigating the effects of TPA on hepatocyte lipid metabolism and gene expression.[9]

-

Cell Lines: Human hepatocellular carcinoma (HepG2) cells and Human Embryonic Kidney (HEK293T) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Fatty Acid Preparation:

-

Dissolve trans-palmitoleic acid (Sigma-Aldrich) in 50% ethanol at 54°C.

-

Conjugate the TPA solution with 1% fatty acid-free Bovine Serum Albumin (BSA) in DMEM by incubating at 37°C for 2 hours with shaking.

-

Filter the TPA-BSA conjugate before adding to cultured cells.

-

A vehicle control of 1% BSA in DMEM with the corresponding amount of ethanol should be used.

-

-

Treatment: Treat cells with various concentrations of TPA (e.g., 0.1 mM to 1.5 mM) for specified durations (e.g., 24 or 48 hours).

-

Method: Use a commercial enzymatic triglyceride quantification kit.

-

Procedure:

-

After treatment, wash cells with Phosphate Buffered Saline (PBS).

-

Lyse the cells according to the kit manufacturer's protocol.

-

Measure the triglyceride concentration in the cell lysates using a colorimetric or fluorometric assay as per the kit's instructions.

-

-

Target Gene: Sirtuin 1 (SIRT1).

-

Procedure:

-

Extract total RNA from treated and control cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform real-time PCR using SYBR Green chemistry and primers specific for the SIRT1 gene.

-

Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH).

-

-

Cell Line: HEK293T cells (due to higher endogenous PPARα expression compared to HepG2).

-

Method: Transient transfection with a PPARα response element (PPRE)-driven luciferase reporter vector.

-

Procedure:

-

Co-transfect HEK293T cells with a PPRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

After transfection, treat the cells with TPA or vehicle control.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Calculate the relative luciferase activity as a measure of PPARα transcriptional activity.

-

Animal Studies: TPA Supplementation in a Mouse Model of Metabolic Syndrome

This protocol is based on a study investigating the nutritional impact of TPA on metabolic syndrome in mice.[10]

-

Animal Model: C57BL/6N mice.

-

Induction of Metabolic Syndrome: Feed mice a high-fat, high-sucrose diet for a specified period (e.g., 7 weeks).

-

TPA Supplementation:

-

Chemically synthesize TPA from its cis isomer and purify by Flash HPLC.

-

Incorporate the purified TPA into the high-fat, high-sucrose diet at a specific percentage of total energy (e.g., 4%).

-

Include a control group receiving the high-fat, high-sucrose diet without TPA and a negative control group on a standard chow diet.

-

-

Tissues: Collect liver, red blood cells, muscle, and adipose tissue (visceral and subcutaneous).

-

Analysis:

-

Measure body weight, adipose tissue weights, and adipocyte size.

-

Determine free fatty acid levels in plasma.

-

Analyze the fatty acid composition of the collected tissues using gas chromatography-mass spectrometry (GC-MS) to confirm the incorporation of TPA and its metabolites.

-

Quantification of Trans-Palmitoleic Acid in Biological Samples

This protocol provides a general workflow for the quantification of TPA in plasma or tissue samples using GC-MS.

Conclusion and Future Directions

Trans-palmitoleic acid is a naturally occurring fatty acid with compelling evidence supporting its beneficial role in metabolic health. Its mechanisms of action, involving the activation of key signaling pathways that regulate insulin secretion, lipid metabolism, and inflammation, make it a promising candidate for further investigation as a therapeutic agent. The quantitative data from observational studies are encouraging, but further randomized controlled trials are needed to establish a causal relationship and determine optimal dosages.

For drug development professionals, TPA and its signaling pathways represent novel targets for the development of therapeutics for type 2 diabetes, non-alcoholic fatty liver disease, and other metabolic disorders. The experimental protocols detailed in this guide provide a foundation for preclinical and clinical research aimed at further elucidating the biological significance of this intriguing fatty acid. Future research should focus on conducting more robust clinical trials, further dissecting the downstream signaling cascades, and exploring the potential synergistic effects of TPA with other dietary components or therapeutic agents.

References

- 1. Forkhead box protein O1 - Wikipedia [en.wikipedia.org]

- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Sirt1 and the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. origene.com [origene.com]

- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 10. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Presence of Palmitelaidic Acid in the Human Diet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Palmitelaidic acid, a trans-monounsaturated fatty acid, is a natural and industrially produced component of the human diet. While often overshadowed by its cis-isomer, palmitoleic acid, and other more prominent trans fatty acids, understanding the distribution and concentration of palmitelaidic acid in various foodstuffs is crucial for assessing its physiological and pathological roles. This technical guide provides an in-depth overview of the natural occurrence of palmitelaidic acid in foods, detailed experimental protocols for its quantification, and an exploration of its known signaling pathways.

Natural Occurrence of Palmitelaidic Acid in Foods

Palmitelaidic acid (trans-9-hexadecenoic acid) is found in a variety of food products, primarily originating from two main sources: bacterial biohydrogenation in the rumen of ruminant animals and industrial partial hydrogenation of vegetable oils. As a result, it is present in dairy products, meat from ruminant animals, and a wide array of processed foods.

The following table summarizes the quantitative data available on the concentration of palmitelaidic acid in various food items. It is important to note that the concentration of this fatty acid can vary significantly based on factors such as animal feed, processing methods, and specific product formulations.

| Food Category | Food Item | Palmitelaidic Acid Concentration | Source |

| Dairy Products | Cow's Milk | 54 mg/100g of total fatty acids | [1] |

| Goat's Milk | 41 mg/100g of total fatty acids | [1] | |

| Ewe's Milk | 80 mg/100g of total fatty acids | [1] | |

| Retail Cow's Milk | 0.13% of total fatty acids | [1] | |

| Butter | ~0.1-0.2% of total fatty acids | ||

| Cheese (general) | Predominant trans-16:1 isomer in goat and ewe milk cheeses | [2] | |

| Ruminant Meats | Beef | Present in fat | [3] |

| Lamb | Present in fat | ||

| Processed Foods | Partially Hydrogenated Vegetable Oils | Major dietary source | [2] |

| Margarine & Shortening | Present, content varies |

Experimental Protocols for Quantification of Palmitelaidic Acid

The accurate quantification of palmitelaidic acid in complex food matrices requires a robust analytical methodology. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation and identification of fatty acid isomers, including palmitelaidic acid. The following is a detailed protocol for the analysis of palmitelaidic acid in various food samples.

I. Lipid Extraction

The initial step involves the extraction of total lipids from the food matrix. The choice of method depends on the nature of the sample.

-

For Dairy and Other Liquid/Semi-solid Samples (Folch Method):

-

Homogenize a known weight of the sample.

-

Add a 2:1 (v/v) mixture of chloroform and methanol to the homogenized sample.

-

Agitate the mixture thoroughly to ensure complete lipid extraction.

-

Add a saline solution to induce phase separation.

-

Collect the lower chloroform layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.

-

-

For Meat Samples:

-

Freeze-dry the meat sample to remove water.

-

Grind the dried sample into a fine powder.

-

Perform lipid extraction using a Soxhlet apparatus with a suitable solvent like hexane or a chloroform/methanol mixture.

-

Evaporate the solvent to yield the lipid extract.

-

-

For Fats and Oils:

-

These samples can often be directly used for the derivatization step after ensuring they are free of impurities.

-

II. Derivatization to Fatty Acid Methyl Esters (FAMEs)

To increase their volatility for GC analysis, fatty acids are converted to their corresponding methyl esters.

-

Acid-Catalyzed Methylation (using Boron Trifluoride-Methanol):

-

To the extracted lipid, add a solution of 14% boron trifluoride (BF3) in methanol.

-

Heat the mixture in a sealed vial at 60-100°C for a specified time (e.g., 30-60 minutes) to facilitate the reaction.

-

After cooling, add hexane and water to the mixture.

-

Vortex and centrifuge to separate the layers.

-

The upper hexane layer, containing the FAMEs, is collected for GC-MS analysis.

-

-

Base-Catalyzed Transesterification (for glycerolipids):

-

Dissolve the lipid extract in a suitable solvent (e.g., toluene).

-

Add a solution of sodium methoxide or potassium hydroxide in methanol.

-

The reaction is typically rapid and can be performed at room temperature or with gentle heating.

-

Neutralize the reaction with an acid and extract the FAMEs with hexane.

-

III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A highly polar capillary column is essential for the separation of fatty acid isomers. Commonly used columns include those with cyanopropyl polysiloxane stationary phases (e.g., SP-2560, CP-Sil 88). A long column (e.g., 100 meters) is recommended for optimal resolution.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injector: Split/splitless injector, with a high split ratio to handle concentrated samples.

-

Oven Temperature Program: A programmed temperature ramp is crucial for separating a wide range of FAMEs. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode to acquire mass spectra for identification, and selected ion monitoring (SIM) mode for enhanced sensitivity and accurate quantification of target FAMEs.

-

Identification: Palmitelaidic acid methyl ester is identified by its retention time compared to a certified reference standard and by its characteristic mass spectrum.

-

Signaling Pathways of Palmitelaidic Acid

Emerging research indicates that palmitelaidic acid is not merely an inert dietary component but can actively participate in cellular signaling. Its effects appear to be multifaceted, influencing metabolic processes such as insulin secretion and lipid metabolism.

Activation of G Protein-Coupled Receptors (GPCRs) and Insulin Secretion

Palmitelaidic acid has been shown to stimulate insulin secretion from pancreatic β-cells through the activation of several G protein-coupled receptors, including GPR40 (also known as FFA1), GPR55, GPR119, and GPR120.[4] This signaling cascade is crucial for glucose homeostasis.

Caption: Palmitelaidic acid-mediated insulin secretion via GPCR signaling.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Palmitelaidic acid can also act as a ligand for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[5] Activation of PPARα can lead to the transcription of genes involved in fatty acid oxidation.

References

- 1. medindia.net [medindia.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Isotopic Purity and Stability of Palmitelaidic Acid-d13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitelaidic acid-d13 is the deuterated form of palmitelaidic acid, a trans-monounsaturated fatty acid. Its structural similarity to the endogenous lipid makes it an invaluable tool in metabolic research, particularly as an internal standard for mass spectrometry-based quantification of its non-labeled counterpart.[1][2] This guide provides a comprehensive overview of the isotopic purity and stability of this compound, along with relevant experimental protocols and biological context to support its application in research and drug development.

Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative analyses. This compound is commercially available with a high degree of isotopic enrichment.

| Parameter | Specification | Source |

| Isotopic Purity | ≥99% deuterated forms (d1-d13) | Cayman Chemical[1][3] |

| Molecular Formula | C₁₆H₁₇D₁₃O₂ | Cayman Chemical[1] |

| CAS Number | 2692623-91-7 | Cayman Chemical[1] |

Stability and Storage

| Parameter | Recommendation | Source |

| Long-term Stability | ≥ 2 years (inferred from cis-isomer) | Cayman Chemical[3] |

| Storage Temperature | -20°C | Cayman Chemical[3] |

| Recommended Solvent | Ethanol | Cayman Chemical[1][3] |

To ensure the integrity of the standard, it should be stored in a tightly sealed container, protected from light, and at the recommended temperature. Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

Determination of Isotopic Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the determination of the isotopic purity of deuterated fatty acids, adapted from established procedures.[3][4]

1. Derivatization to Pentafluorobenzyl (PFB) Esters:

-

Evaporate the solvent from a known amount of this compound under a stream of nitrogen.

-

Add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.

-

Incubate at room temperature for 20 minutes.

-

Dry the sample under vacuum.

-

Reconstitute the derivatized sample in iso-octane for GC-MS analysis.

2. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: Zebron ZB-FAME capillary column (30 m × 0.25 mm × 0.20 µm) or similar.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 230°C at 1°C/minute.

-

Hold at 230°C for 10 minutes.

-

-

Injector Temperature: 250°C.

-

Mass Spectrometer: Agilent 5977A or equivalent, operated in negative chemical ionization (NCI) mode.

-

Data Acquisition: Selected Ion Monitoring (SIM) of the molecular ions corresponding to the different deuterated and non-deuterated species.

3. Data Analysis:

-

Integrate the peak areas for each isotopic species.

-

Calculate the percentage of each deuterated form (d1 to d13) relative to the total of all isotopic forms.

-

The sum of the percentages of all deuterated forms constitutes the isotopic purity.

Accelerated Stability Testing

This protocol describes a method for evaluating the oxidative stability of this compound, based on standard methods for fatty acid methyl esters (FAMEs).[1][5]

1. Sample Preparation:

-

Prepare solutions of this compound in a relevant solvent (e.g., ethanol) at a known concentration.

2. Accelerated Oxidation Test:

-

Use a specialized instrument for oxidation stability testing (e.g., Rancimat).

-

Place the sample in the reaction vessel and heat to a specified temperature (e.g., 110°C).

-

Pass a constant stream of purified air through the sample.

-

The volatile oxidation products are collected in a measuring vessel containing deionized water, and the change in conductivity is continuously measured.

-

The induction period is the time until a rapid increase in conductivity is observed, indicating the onset of rapid oxidation.

3. Data Analysis:

-

A longer induction period indicates higher oxidative stability.

-

The test can be repeated at different temperatures to extrapolate stability at recommended storage conditions.

Biological Signaling Pathways

Palmitelaidic acid, as a trans fatty acid, can influence cellular signaling pathways. While research specifically on Palmitelaidic acid is ongoing, studies on the closely related saturated fatty acid, palmitic acid, provide insights into potential mechanisms of action.

Palmitelaidic Acid and Endothelial Nitric Oxide Synthase (eNOS) Pathway

Palmitic acid has been shown to affect the activity of endothelial nitric oxide synthase (eNOS), a key enzyme in vascular health. The proposed pathway involves the activation of the SRPK1-Akt signaling cascade, leading to eNOS phosphorylation and subsequent production of nitric oxide (NO).[2]

Caption: Proposed activation of the eNOS pathway by Palmitelaidic Acid.

Interaction with G Protein-Coupled Receptors (GPCRs)

Fatty acids can act as signaling molecules by interacting with cell surface receptors, including G protein-coupled receptors (GPCRs) such as GPR40 and GPR120.[6][7][8] This interaction can trigger downstream signaling cascades involved in various physiological processes, including insulin secretion and inflammation.

Caption: General pathway of Palmitelaidic Acid signaling through GPCRs.

Experimental Workflow for Quantification using this compound

The primary application of this compound is as an internal standard in quantitative mass spectrometry. The following workflow illustrates its use in a typical experiment.

Caption: Workflow for quantifying Palmitelaidic Acid using its deuterated internal standard.

Conclusion

This compound is a high-purity, stable isotopic tracer essential for accurate and precise quantification of its endogenous analogue in complex biological matrices. Understanding its isotopic purity and stability, along with the appropriate experimental protocols, is paramount for generating reliable data in metabolic research and drug development. The provided information on its potential biological activities offers a foundation for further investigation into the roles of trans fatty acids in cellular signaling.

References

- 1. Fat and oil derivatives - Fatty Acid Methyl Esters (FAME) -Determination of oxidation stability (accelerated oxidation test) . CYS eShop [std-ol.cys.org.cy]

- 2. Icariside Ⅱ Attenuates Palmitic Acid-Induced Endothelial Dysfunction Through SRPK1-Akt-eNOS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. lipidmaps.org [lipidmaps.org]

- 5. intertekinform.com [intertekinform.com]

- 6. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Palmitelaidic Acid-d13 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and application of Palmitelaidic acid-d13, a deuterated stable isotope-labeled internal standard crucial for precise quantitative analysis in mass spectrometry-based research. This document outlines its chemical properties, commercial sources, detailed experimental protocols for its use, and its relevance in biological signaling pathways.

Core Concepts: The Role of Deuterated Internal Standards

In quantitative mass spectrometry, particularly in the field of lipidomics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. Deuterated compounds, such as this compound, are chemically identical to their endogenous counterparts but have a higher mass due to the incorporation of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte of interest (palmitelaidic acid) and the spiked internal standard (this compound). By adding a known amount of the deuterated standard to a sample at the beginning of the experimental workflow, researchers can correct for sample loss during extraction and variations in ionization efficiency, thereby enabling precise quantification of the target analyte.

Commercial Suppliers of this compound

Several reputable chemical suppliers offer high-purity this compound for research purposes. The following table summarizes the key quantitative data from prominent commercial sources. Please note that pricing is subject to change and should be verified on the respective supplier's website.

| Supplier | Product Number | Purity | Isotopic Enrichment | Available Quantities |

| Cayman Chemical | 27713 | ≥98% | ≥99% deuterated forms (d1-d13)[1] | 1 mg, 5 mg, 10 mg |

| MedchemExpress | HY-N2341S | >98% | Information not specified | 1 mg, 5 mg |

| Larodan | 71-1692 | >98%[2] | Information not specified | 1 mg, 5 mg, 10 mg |

Experimental Protocols: Quantification of Palmitelaidic Acid

The primary application of this compound is as an internal standard for the quantification of palmitelaidic acid in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1]. Below are detailed methodologies for sample preparation and analysis.

Lipid Extraction from Biological Samples

A common and effective method for extracting total lipids from biological matrices is the Bligh and Dyer method.

Materials:

-

Biological sample (e.g., plasma, cell pellet, tissue homogenate)

-

This compound solution (as internal standard)

-

Chloroform

-

Methanol

-

Deionized water

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

To a glass centrifuge tube containing the biological sample, add a known amount of this compound solution. The amount should be optimized based on the expected concentration of the endogenous analyte.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The final volume should be sufficient to create a single-phase solution.

-

Vortex the mixture thoroughly for 10 minutes to ensure complete mixing and protein denaturation.

-

Add chloroform and deionized water to the mixture to create a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v).

-

Vortex the mixture again for 2 minutes.

-

Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid extract in a suitable solvent for LC-MS or GC-MS analysis (e.g., methanol, isopropanol).

Quantification by LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Procedure:

-

Chromatographic Separation:

-

Inject the resuspended lipid extract onto a suitable reverse-phase column (e.g., C18).

-

Use a gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol with 0.1% formic acid (Solvent B) to separate the fatty acids.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in negative ionization mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for both palmitelaidic acid and this compound.

-

Palmitelaidic acid: Monitor the transition of m/z [M-H]⁻ → specific product ion.

-

This compound: Monitor the transition of m/z [M-H+13]⁻ → specific product ion.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of unlabeled palmitelaidic acid spiked with a constant amount of this compound.

-

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard for each sample and standard.

-

Determine the concentration of palmitelaidic acid in the biological samples by interpolating the peak area ratios against the calibration curve.

-

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the application and biological context of palmitelaidic acid, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the quantification of palmitelaidic acid using a deuterated internal standard.

Palmitelaidic acid, the non-deuterated form of the internal standard, is a trans fatty acid that can influence cellular signaling. Its cis-isomer, palmitoleic acid, is known to act as a lipokine and engage with G protein-coupled receptors (GPCRs) to modulate metabolic and inflammatory pathways.[3][4] Palmitelaidic acid has also been shown to augment glucose-stimulated insulin secretion, potentially through interactions with GPCRs like GPR40 and GPR120.[4]

Caption: Conceptual signaling pathway of Palmitelaidic Acid via G-protein coupled receptors.

Conclusion

This compound is an indispensable tool for researchers requiring accurate quantification of its endogenous counterpart. The commercial availability of high-purity standards from suppliers like Cayman Chemical, MedchemExpress, and Larodan, coupled with established protocols for lipid extraction and mass spectrometry, facilitates its integration into rigorous scientific workflows. Understanding the biological roles of palmitelaidic acid in cellular signaling further underscores the importance of precise measurement in elucidating its function in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. larodan.com [larodan.com]

- 3. metabolon.com [metabolon.com]

- 4. Trans -palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism fro ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO03412C [pubs.rsc.org]

In-Depth Technical Guide to the Certificate of Analysis for Palmitelaidic Acid-d13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Palmitelaidic acid-d13. This deuterated fatty acid is a critical internal standard for the accurate quantification of endogenous palmitelaidic acid in various biological matrices. Understanding the quality control parameters detailed in the CoA is essential for ensuring the reliability and reproducibility of experimental results.

Overview of this compound

This compound is the deuterium-labeled form of palmitelaidic acid (9-trans-Hexadecenoic acid), a trans-monounsaturated fatty acid. The incorporation of 13 deuterium atoms results in a molecule with a higher mass, which is readily distinguishable from its unlabeled counterpart by mass spectrometry. This property makes it an ideal internal standard for quantitative analyses using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary application is to be spiked into a sample at a known concentration at the beginning of the sample preparation process to account for analyte loss during extraction and for variations in instrument response.[2][3]

Quantitative Data Summary

The Certificate of Analysis provides critical information regarding the identity, purity, and quality of a specific batch of this compound. The following tables summarize the typical specifications and data presented.

Table 1: Chemical and Physical Properties

| Parameter | Specification |

| Formal Name | (9E)-hexadecenoic-11,11,12,12,13,13,14,14,15,15,16,16,16-d13 acid |

| CAS Number | 2692623-91-7[3][4] |

| Molecular Formula | C₁₆H₁₇D₁₃O₂[3][4] |

| Formula Weight | 267.5 g/mol [2][4] |

| Synonyms | C16:1(9E)-d13, 9-trans-Hexadecenoic Acid-d13, FA 16:1-d13[4] |

| Physical State | Can be supplied as a neat liquid or in a solution (e.g., in ethanol).[3][4] |

| Storage | Recommended to be stored in a freezer.[3] |

Table 2: Quality Control Specifications

| Parameter | Method | Specification |

| Chemical Purity | HPLC | ≥98%[3] |

| Isotopic Purity | MS | ≥99% deuterated forms (d1-d13)[2][4] |

| Identity Confirmation | NMR | Conforms to structure |

| Mass Confirmation | MS | Corresponds to the calculated molecular weight |

Experimental Protocols

The specifications outlined in the CoA are verified through rigorous analytical testing. Below are detailed methodologies for the key experiments typically cited.

Quantification of Palmitelaidic Acid using LC-MS/MS with Deuterated Internal Standard

This protocol describes the quantitative analysis of palmitelaidic acid in a biological sample, such as plasma or tissue homogenate, using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

- A known amount of this compound (internal standard) in a suitable solvent is added to the biological sample.

- Lipids are extracted from the sample using a solvent mixture, a common method being the Folch extraction which uses chloroform:methanol (2:1, v/v).[1]

- The mixture is vortexed and centrifuged to facilitate phase separation. The lower organic layer, containing the lipids, is collected.

2. Derivatization (Optional but common for GC-MS):

- For GC-MS analysis, fatty acids are often converted to more volatile esters, such as fatty acid methyl esters (FAMEs). This can be achieved by adding a reagent like 14% boron trifluoride in methanol and heating the sample.[1]

- For LC-MS, derivatization is not always necessary but can be used to improve ionization efficiency.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC): The extracted lipids are reconstituted in a suitable solvent and injected into an HPLC system. Separation is typically achieved on a C18 reversed-phase column.

- Mass Spectrometry (MS): The eluent from the LC is introduced into a mass spectrometer, often a triple quadrupole instrument, operating in negative ion mode.

- Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both palmitelaidic acid and this compound. This highly selective and sensitive technique allows for accurate quantification even in complex matrices.[5]

4. Quantification:

- A calibration curve is constructed by analyzing a series of standards containing known concentrations of unlabeled palmitelaidic acid and a constant concentration of the this compound internal standard.

- The concentration of palmitelaidic acid in the sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantification of palmitelaidic acid using its deuterated internal standard with LC-MS.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Palmitelaidic Acid-d13 for Robust Lipidomics Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the burgeoning field of lipidomics, precise and accurate quantification of individual lipid species is paramount to unraveling their complex roles in health and disease. Fatty acids, as fundamental building blocks of complex lipids and signaling molecules, are of particular interest. Palmitelaidic acid (C16:1, n-7, trans), a trans-monounsaturated fatty acid, has been associated with various physiological and pathological processes. Its accurate quantification in biological matrices is crucial for understanding its metabolic pathways and biomarker potential.

This document provides detailed application notes and protocols for the use of Palmitelaidic acid-d13 as an internal standard for the quantitative analysis of palmitelaidic acid in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, as it effectively corrects for sample loss during extraction and variations in ionization efficiency, thereby ensuring high accuracy and precision.[1]

Principle of the Method

The methodology is based on the principle of stable isotope dilution.[1] A known amount of this compound is spiked into the biological sample at the initial stage of sample preparation. This "heavy" internal standard is chemically identical to the endogenous "light" palmitelaidic acid and therefore behaves similarly throughout the extraction, and chromatographic separation processes. By measuring the ratio of the peak areas of the endogenous analyte to the internal standard using LC-MS/MS, the concentration of the endogenous palmitelaidic acid can be accurately determined.

Quantitative Performance Data (Illustrative)

The following table summarizes the typical quantitative performance characteristics that can be expected when using this compound as an internal standard for the quantification of palmitelaidic acid. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

| Parameter | Specification | Description |

| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response. |

| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of the analyte that can be reliably detected above the background noise. |

| Limit of Quantification (LOQ) | 2 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Precision (%CV) | < 15% | The coefficient of variation, indicating the closeness of repeated measurements. |

| Accuracy (% Recovery) | 85-115% | The percentage of the true concentration that is measured, indicating the closeness of the measured value to the true value. |

| Extraction Recovery | > 80% | The efficiency of the extraction procedure in recovering the analyte from the sample matrix. |

Experimental Protocols

Materials and Reagents

-

Internal Standard: this compound solution in ethanol (e.g., from a commercial supplier).

-

Analytical Standard: Palmitelaidic acid (for calibration curve).

-

Solvents (HPLC or LC-MS grade): Methanol, Acetonitrile, Isopropanol, Hexane, Chloroform, Water.

-

Reagents: Formic acid, Ammonium acetate, Potassium hydroxide (KOH).

-

Biological Matrix: Plasma, serum, cell lysates, or tissue homogenates.

Experimental Workflow

The overall workflow for the quantification of palmitelaidic acid using this compound is depicted below.

Caption: General workflow for fatty acid quantification.

Detailed Methodologies

3.1. Preparation of Standards

-

Stock Solutions: Prepare individual stock solutions of Palmitelaidic acid and this compound in ethanol at a concentration of 1 mg/mL. Store at -20°C.

-

Working Internal Standard Solution: Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.

-

Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the Palmitelaidic acid stock solution in methanol to cover the expected concentration range in the samples (e.g., 1 ng/mL to 1000 ng/mL).

3.2. Sample Preparation: Lipid Extraction

The choice of lipid extraction method can be critical and may need optimization depending on the sample matrix. The Bligh & Dyer method is a widely used protocol.

-

Homogenization: Homogenize tissue samples in an appropriate buffer. For plasma or serum, use directly. For cultured cells, they can be scraped and suspended in phosphate-buffered saline (PBS).

-

Spiking of Internal Standard: To 100 µL of the biological sample (e.g., plasma), add 10 µL of the working internal standard solution (1 µg/mL this compound).

-

Lipid Extraction (Bligh & Dyer):

-

Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex thoroughly.

-

Add 125 µL of chloroform. Vortex again.

-

Add 125 µL of water to induce phase separation. Vortex and centrifuge at 2000 x g for 10 minutes.

-

Carefully collect the lower organic phase containing the lipids into a new tube.

-

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

3.3. Saponification (Optional - for total fatty acid analysis)

To analyze fatty acids esterified in complex lipids (e.g., triglycerides, phospholipids), a saponification step is required.

-

Reconstitute the dried lipid extract in 500 µL of 0.5 M KOH in methanol.

-

Incubate at 60°C for 60 minutes to hydrolyze the ester bonds.

-

After cooling, acidify the solution with 250 µL of 1 M HCl.

-

Extract the released free fatty acids by adding 1 mL of hexane, vortexing, and collecting the upper hexane layer. Repeat the hexane extraction.

-

Combine the hexane extracts and evaporate to dryness under nitrogen.

3.4. LC-MS/MS Analysis

-

Chromatography:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate.

-

Gradient: A suitable gradient from, for example, 30% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Illustrative):

-

Palmitelaidic acid: Q1: 253.2 m/z -> Q3: 253.2 m/z (precursor ion scan for quantification) or a specific fragment ion.

-

This compound: Q1: 266.3 m/z -> Q3: 266.3 m/z (or a corresponding fragment ion).

-

-

Optimize collision energies and other source parameters for maximum signal intensity.

-

Data Analysis and Quantification

-

Integrate the peak areas for both the endogenous palmitelaidic acid and the internal standard (this compound) in the chromatograms.

-

Calculate the peak area ratio of palmitelaidic acid to this compound for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of palmitelaidic acid in the samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathway and Workflow Diagrams

While this compound is an analytical tool and not directly involved in signaling pathways, the general workflow of a targeted lipidomics experiment can be visualized. The following diagram illustrates the logical flow from sample to result.

Caption: Targeted lipidomics workflow overview.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of palmitelaidic acid in complex biological samples. The detailed protocols provided herein offer a comprehensive guide for researchers in lipidomics, enabling high-quality data generation for a deeper understanding of the roles of fatty acids in biological systems and drug development. The stable isotope dilution LC-MS/MS method is highly sensitive and specific, making it the preferred approach for quantitative lipid analysis.

References

Application Notes and Protocols for Metabolic Labeling Studies with Stable Isotope-Labeled Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Labeling with Stable Isotope-Labeled Fatty Acids

Metabolic labeling with stable isotope-labeled fatty acids is a powerful technique used to trace the metabolic fate of fatty acids in biological systems. By introducing fatty acids enriched with stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), researchers can track their incorporation into complex lipids, their utilization in energy production, and their role in various metabolic pathways.[1] This approach provides a dynamic view of lipid metabolism, offering insights into processes like de novo lipogenesis, fatty acid oxidation, and lipid trafficking.[2] The use of stable isotopes, which are non-radioactive, ensures safety and allows for studies in both cell culture and in vivo models, including humans.[3] Mass spectrometry is the primary analytical tool used to detect and quantify the labeled molecules, providing high sensitivity and specificity.[4] This technique is invaluable for understanding the mechanisms of metabolic diseases, identifying biomarkers, and evaluating the efficacy of therapeutic interventions targeting lipid metabolism.[1]

Applications in Research and Drug Development

Metabolic labeling with stable isotope-labeled fatty acids has a broad range of applications in both basic research and pharmaceutical development:

-

Elucidating Disease Mechanisms: This technique is instrumental in studying dysregulation of lipid metabolism in diseases such as obesity, type 2 diabetes, cardiovascular disease, and cancer.[1] By tracing the flow of fatty acids, researchers can identify metabolic bottlenecks and altered pathway activities associated with the disease state.

-

Drug Discovery and Development: In drug development, these studies are used to assess the on-target and off-target effects of drugs on lipid metabolism.[1] For example, it can be used to evaluate how a drug influences fatty acid synthesis, uptake, or oxidation, providing crucial information on its mechanism of action and potential side effects.

-

Biomarker Discovery: By comparing the metabolic profiles of healthy and diseased states, stable isotope labeling can help in the identification of novel biomarkers for disease diagnosis, prognosis, and response to therapy.

-

Nutritional Science: This methodology is used to understand how dietary fatty acids are absorbed, distributed, and utilized by the body, contributing to the development of evidence-based dietary recommendations.

-

Metabolic Flux Analysis: It allows for the quantification of the rates (fluxes) of metabolic pathways, providing a deeper understanding of cellular metabolism under different physiological or pathological conditions.

Signaling Pathways and Experimental Workflows

Fatty Acid Metabolism Signaling Pathway

The metabolism of fatty acids is a complex process involving multiple interconnected pathways, primarily fatty acid synthesis (lipogenesis) and fatty acid breakdown (β-oxidation). These pathways are tightly regulated by hormonal and cellular signals to meet the energy demands of the cell.

Experimental Workflow for Stable Isotope Labeling

The general workflow for a metabolic labeling study involves several key steps, from the introduction of the labeled fatty acid to the final data analysis.

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells

This protocol describes the labeling of lipids in cultured mammalian cells using a stable isotope-labeled fatty acid to trace its incorporation into cellular lipids.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Fatty acid-free bovine serum albumin (BSA)

-

Stable isotope-labeled fatty acid (e.g., ¹³C₁₆-Palmitic acid)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Methanol, Chloroform, Water (LC-MS grade)

-

6-well cell culture plates

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a complete medium.

-

Preparation of Labeling Medium:

-

Prepare a stock solution of the stable isotope-labeled fatty acid complexed to fatty acid-free BSA.

-

Prepare the labeling medium by supplementing the base medium with the labeled fatty acid-BSA complex to the desired final concentration.

-

-

Metabolic Labeling:

-

Aspirate the complete medium from the cells and wash once with PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for the desired period (e.g., 0, 6, and 24 hours) to allow for the incorporation of the labeled fatty acid.[5]

-

-

Cell Harvest and Lipid Extraction:

-

At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold methanol to the wells and scrape the cells.

-

Transfer the cell suspension to a glass tube.

-

Perform a Bligh and Dyer lipid extraction by adding chloroform and water in a specific ratio to separate the lipids into an organic phase.[5]

-

-

Sample Preparation for Mass Spectrometry:

-

Evaporate the organic phase containing the lipids under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for mass spectrometry analysis.

-

Protocol 2: In Vivo Metabolic Labeling in Mice

This protocol outlines a procedure for tracing the disposition of a stable isotope-labeled fatty acid in mice.[6]

Materials:

-

C57BL/6 mice

-

Stable isotope-labeled fatty acid (e.g., ¹³C₁₈-Oleic acid, potassium salt)

-

Vehicle for administration (e.g., corn oil)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Anesthetic

-

Centrifuge

-

Solvents for sample processing (methanol, pentanol)

Procedure:

-

Animal Acclimatization and Treatment:

-

Acclimate C57BL/6 mice to the experimental conditions.

-

Administer any experimental treatments (e.g., vehicle control or a drug) prior to the tracer administration.[6]

-

-

Tracer Administration:

-

Administer the stable isotope-labeled fatty acid (e.g., 150 mg/kg of ¹³C₁₈-oleic acid) mixed with a vehicle like corn oil via oral gavage.[6]

-

-

Blood Sampling:

-

Collect blood samples at serial time points (e.g., 0, 30, 60, 120, and 240 minutes) following tracer administration.

-

Process the blood to obtain plasma by centrifugation.

-

-

Plasma Sample Preparation:

-

Mix a small volume of plasma (e.g., 10 µL) with methanol containing internal standards.

-

Further dilute with pentanol and centrifuge to pellet proteins.[6]

-

-

Mass Spectrometry Analysis:

-

Analyze the supernatant by LC-MS/MS to quantify the incorporation of the labeled fatty acid into various lipid species in the plasma.

-

Protocol 3: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol describes the analysis of stable isotope-labeled fatty acids by gas chromatography-mass spectrometry (GC-MS) after conversion to fatty acid methyl esters (FAMEs).

Materials:

-

Lipid extract containing labeled fatty acids

-

Methanol with 2.5% H₂SO₄

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS instrument with a suitable column (e.g., DB-Wax)

Procedure:

-

Derivatization to FAMEs:

-

Add methanol with 2.5% H₂SO₄ to the dried lipid extract.

-

Heat the mixture at 80°C for 1 hour.

-

After cooling, add hexane and saturated NaCl solution and vortex.

-

Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject the FAMEs sample into the GC-MS.

-

Use a temperature program to separate the different FAMEs. For example: start at 95°C for 1 minute, ramp to 190°C, then to 218°C, and finally to 250°C.[7]

-

The mass spectrometer is operated in electron ionization (EI) mode to generate fragment ions for identification and quantification.[7]

-

-

Data Analysis:

-

Analyze the mass spectra to determine the isotopic enrichment in the fatty acids by measuring the relative abundance of the different mass isotopologues.

-

Data Presentation

The following table presents representative quantitative data from a study investigating the incorporation of ¹³C-labeled palmitate into different lipid classes in the liver and muscle of mice after a 10-minute bolus injection.[5]

| Tissue | Lipid Class | Labeled Lipid Concentration (nmol/g protein) |

| Liver | Free Fatty Acid (Tracer) | 39 ± 12 |

| Acylcarnitines | 0.002 ± 0.001 | |

| Triglycerides | 511 ± 160 | |

| Phosphatidylcholines | 58 ± 9 | |

| Muscle | Free Fatty Acid (Tracer) | 14 ± 4 |

| Acylcarnitines | 0.95 ± 0.47 | |

| Triglycerides | Not Detectable | |

| Phosphatidylcholines | Not Detectable |

Data are presented as mean ± SD.[5]

Conclusion

Metabolic labeling with stable isotope-labeled fatty acids is a versatile and powerful tool for investigating lipid metabolism in a wide range of biological systems. The detailed protocols and application notes provided here offer a framework for researchers to design and execute robust experiments to gain deeper insights into the complex world of lipid biology and its role in health and disease. The ability to trace the dynamic movement of fatty acids through metabolic pathways provides a unique window into cellular function that is essential for advancing our understanding of metabolic diseases and developing novel therapeutic strategies.

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. Stable isotope labeling by fatty acids in cell culture (SILFAC) coupled with isotope pattern dependent mass spectrometry for global screening of lipid hydroperoxide-mediated protein modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]